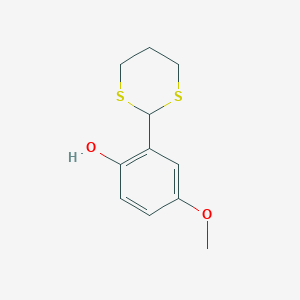
2-(1,3-Dithian-2-yl)-4-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dithian-2-yl)-4-methoxyphenol, also known as DMPD, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMPD is a phenolic antioxidant that has been shown to exhibit potent radical scavenging activity, making it a promising candidate for a variety of applications.
作用機序
The mechanism of action of 2-(1,3-Dithian-2-yl)-4-methoxyphenol involves its ability to scavenge free radicals and prevent oxidative damage. 2-(1,3-Dithian-2-yl)-4-methoxyphenol has been shown to react with a variety of free radicals, including reactive oxygen species (ROS) and reactive nitrogen species (RNS), effectively neutralizing them and preventing them from causing cellular damage.
Biochemical and Physiological Effects:
2-(1,3-Dithian-2-yl)-4-methoxyphenol has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative damage in cells, reduce inflammation, and improve cellular function. Additionally, 2-(1,3-Dithian-2-yl)-4-methoxyphenol has been shown to have neuroprotective effects, protecting against neuronal damage and improving cognitive function.
実験室実験の利点と制限
One of the main advantages of using 2-(1,3-Dithian-2-yl)-4-methoxyphenol in lab experiments is its potent antioxidant activity, which makes it a valuable tool for studying oxidative stress and its effects on cells. Additionally, 2-(1,3-Dithian-2-yl)-4-methoxyphenol is relatively easy to synthesize and purify, making it readily available for use in experiments. However, one limitation of using 2-(1,3-Dithian-2-yl)-4-methoxyphenol is its potential to interfere with other cellular processes, which may complicate experimental results.
将来の方向性
There are several potential future directions for research on 2-(1,3-Dithian-2-yl)-4-methoxyphenol. One area of interest is its potential use as a radioprotective agent, as it has shown promise in protecting against radiation-induced damage in cells. Additionally, further research is needed to fully understand the mechanisms underlying 2-(1,3-Dithian-2-yl)-4-methoxyphenol's neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases. Finally, there is potential for 2-(1,3-Dithian-2-yl)-4-methoxyphenol to be used in combination with other antioxidants or therapeutic agents to enhance their efficacy and reduce side effects.
合成法
The synthesis of 2-(1,3-Dithian-2-yl)-4-methoxyphenol involves several steps, including the reaction of 2-bromo-4-methoxyphenol with sodium hydride and 1,3-dithiane. The resulting product is then subjected to a series of purification steps to obtain the final compound.
科学的研究の応用
2-(1,3-Dithian-2-yl)-4-methoxyphenol has been extensively studied for its potential use as an antioxidant in a variety of applications. It has been shown to exhibit potent radical scavenging activity, making it a promising candidate for use in the food and cosmetic industries. Additionally, 2-(1,3-Dithian-2-yl)-4-methoxyphenol has been investigated for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage in cells.
特性
製品名 |
2-(1,3-Dithian-2-yl)-4-methoxyphenol |
|---|---|
分子式 |
C11H14O2S2 |
分子量 |
242.4 g/mol |
IUPAC名 |
2-(1,3-dithian-2-yl)-4-methoxyphenol |
InChI |
InChI=1S/C11H14O2S2/c1-13-8-3-4-10(12)9(7-8)11-14-5-2-6-15-11/h3-4,7,11-12H,2,5-6H2,1H3 |
InChIキー |
GELLBDYSEBCXIB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)O)C2SCCCS2 |
正規SMILES |
COC1=CC(=C(C=C1)O)C2SCCCS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B303306.png)

![2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone](/img/structure/B303308.png)
![2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone](/img/structure/B303309.png)




![2-phenyl-1-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazole](/img/structure/B303316.png)
![N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-N-[3,5-bis(4-methylphenyl)-2H-pyrrol-2-ylidene]amine](/img/structure/B303320.png)
![1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one](/img/structure/B303322.png)


![3-methyl-4-[(1-methyl-1H-pyrrol-2-yl)methylene]-5(4H)-isoxazolone](/img/structure/B303328.png)